molecular formula C22H22ClN3O3 B11304837 6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one CAS No. 1018051-05-2

6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B11304837
CAS No.: 1018051-05-2
M. Wt: 411.9 g/mol
InChI Key: PDHQBBLBJNKMFC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-chloro-7-methyl-2-[[4-[2-(2-pyridinyl)ethyl]-1-piperazinyl]carbonyl]- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-7-methyl-2-[[4-[2-(2-pyridinyl)ethyl]-1-piperazinyl]carbonyl]- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzopyran Core: This step involves the cyclization of a suitable precursor to form the benzopyran core. Common reagents include phenols and aldehydes, with acidic or basic catalysts to facilitate the cyclization.

    Chlorination and Methylation: The introduction of the chloro and methyl groups is achieved through selective halogenation and alkylation reactions. Chlorinating agents such as thionyl chloride or phosphorus pentachloride are used, followed by methylation using methyl iodide or dimethyl sulfate.

    Piperazine Derivatization: The final step involves the attachment of the piperazine moiety. This is typically done through a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzopyran core under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-chloro-7-methyl-2-[[4-[2-(2-pyridinyl)ethyl]-1-piperazinyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-chloro-7-methyl-2-[[4-[2-(2-pyridinyl)ethyl]-1-piperazinyl]carbonyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-7-methyl-2-[[4-[2-(2-pyridinyl)ethyl]-1-piperazinyl]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit various enzymes involved in critical biological processes, such as kinases and proteases.

    Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and inhibiting survival signals.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound, known for its basic structure and biological activities.

    6-Chloro-4H-1-Benzopyran-4-one: A chlorinated derivative with enhanced biological properties.

    7-Methyl-4H-1-Benzopyran-4-one: A methylated derivative with unique chemical and biological characteristics.

Uniqueness

4H-1-Benzopyran-4-one, 6-chloro-7-methyl-2-[[4-[2-(2-pyridinyl)ethyl]-1-piperazinyl]carbonyl]- stands out due to its complex structure, which combines multiple functional groups, leading to a diverse range of chemical reactivity and biological activities. Its unique combination of chloro, methyl, and piperazine groups enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

CAS No.

1018051-05-2

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

6-chloro-7-methyl-2-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C22H22ClN3O3/c1-15-12-20-17(13-18(15)23)19(27)14-21(29-20)22(28)26-10-8-25(9-11-26)7-5-16-4-2-3-6-24-16/h2-4,6,12-14H,5,7-11H2,1H3

InChI Key

PDHQBBLBJNKMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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